REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3](CC#N)=[C:4]([CH2:8][C:9]#[N:10])[CH:5]=[CH:6][CH:7]=1.Br.[C:15]([OH:18])(=O)[CH3:16].C([O:21]CC)C.CC(C)=O>C(O)(=O)C>[Cl:1][C:2]1[C:3]2[CH2:16][C:15](=[O:18])[NH:10][C:9](=[O:21])[CH2:8][C:4]=2[CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
32.94 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C=CC1)CC#N)CC#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br.C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 20° C.
|
Type
|
CUSTOM
|
Details
|
The resulting candy-like dark brown solid substance and the suspension were separated
|
Type
|
CONCENTRATION
|
Details
|
the suspension was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a suspension
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
to the residue was added EtOAc
|
Type
|
STIRRING
|
Details
|
by stirring
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
TEMPERATURE
|
Details
|
had been heated to 80° C.
|
Type
|
ADDITION
|
Details
|
31.2 g of sodium acetate was added
|
Type
|
STIRRING
|
Details
|
by stirring at 90° C. for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=CC=2CC(NC(CC21)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.506 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |